molecular formula C16H12BrN3O4S B4893698 N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4893698
M. Wt: 422.3 g/mol
InChI Key: HLUYGNBGWQZZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a benzodioxole ring, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The benzodioxole and nitrophenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-(4-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S.BrH/c20-19(21)12-4-1-10(2-5-12)13-8-24-16(18-13)17-11-3-6-14-15(7-11)23-9-22-14;/h1-8H,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUYGNBGWQZZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.